N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, a benzodioxin ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the condensation of thiophene derivatives with benzodioxin derivatives under specific reaction conditions. One common method involves the use of phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) and sodium iodide in aqueous ethanol at elevated temperatures (around 85°C) under aerobic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzodioxin moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A compound with a similar thiophene moiety but lacking the benzodioxin ring.
2-(Aminomethyl)thiophene: Another thiophene derivative with an amine group but without the benzodioxin structure.
Uniqueness
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of both the thiophene and benzodioxin rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-11(17-7-1)9-14-10-3-4-12-13(8-10)16-6-5-15-12/h1-4,7-8,14H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFOJZJTUDVDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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